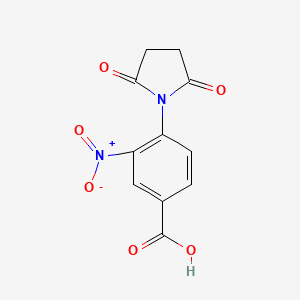![molecular formula C9H13N3O2 B1444955 4-[(Dimethylamino)methyl]-2-nitroaniline CAS No. 1249667-42-2](/img/structure/B1444955.png)
4-[(Dimethylamino)methyl]-2-nitroaniline
Overview
Description
The compound “4-[(Dimethylamino)methyl]-2-nitroaniline” likely contains a nitro group (-NO2) and a dimethylamino group (-N(CH3)2) attached to an aniline (C6H5NH2) structure . The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions.
Synthesis Analysis
While specific synthesis methods for “4-[(Dimethylamino)methyl]-2-nitroaniline” are not available, similar compounds are often synthesized through nucleophilic aromatic substitution or electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of “4-[(Dimethylamino)methyl]-2-nitroaniline” would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of their bonds.Chemical Reactions Analysis
The compound “4-[(Dimethylamino)methyl]-2-nitroaniline” would likely undergo reactions typical of anilines, nitro compounds, and amines . These could include reactions with acids, bases, electrophiles, and nucleophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(Dimethylamino)methyl]-2-nitroaniline” would likely be influenced by its functional groups . For example, the presence of the nitro group could make the compound more acidic, while the dimethylamino group could make it more basic.Scientific Research Applications
1. Terahertz Wave Generation
- Application Summary: The compound 4-N,N-dimethylamino-4-N-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS), which is similar to the compound you mentioned, has been used in the generation of terahertz waves. These waves have a high frequency and a short pulse, making them valuable in fields such as medical imaging, security detection, broadband communication, spectroscopy, astronomy, national defense, and military .
- Methods of Application: The generation of terahertz waves in DSTMS crystals with different thicknesses was studied. The absorption index and refractive index of the THz source in the frequency range of 1 to 4 THz were studied by the difference frequency method .
- Results: The highest terahertz conversion efficiency found was 1.71×10^–5 .
2. Green Solvent
- Application Summary: Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, a compound similar to the one you mentioned, has been used as a green solvent. It’s sold under the brand name Rhodiasolv PolarClean and is considered a non-toxic replacement for common polar aprotic solvents .
- Results: The new synthesis was found to be more sustainable than the patented routes. This green solvent was demonstrated for the first time for O- and N-arylation in SNAr reaction with solvent recovery with similar or superior yields compared to other green solvents .
3. Nonlinear Optical Applications
- Application Summary: A new organic material, 4-N,N-dimethylamino-4’-N’-methylstilbazolium 2,4-dinitrobenzenesulfonate (DSDNS), has been synthesized and used in nonlinear optical applications .
- Methods of Application: DSDNS single crystals were grown from a methanol-acetonitrile medium by a low-temperature slow evaporation solution technique .
- Results: The DSDNS crystal showed promising features towards application in the design of nonlinear optical devices and optical limiting applications .
4. Nucleophilic Catalyst
- Application Summary: 4-Dimethylaminopyridine (DMAP), a compound similar to the one you mentioned, is a useful nucleophilic catalyst for a variety of reactions .
- Methods of Application: DMAP is used in esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams, and many more .
- Results: The use of DMAP as a catalyst has been found to improve the efficiency of these reactions .
5. Terahertz Sensitive Material
- Application Summary: 4-N,N-dimethylamino-4’-N’-methyl-stilbazolium tosylate (DAST) is an important nonlinear optical and terahertz sensitive material .
- Methods of Application: The poor conductivity and extreme process for crystal growth limit practical applications .
- Results: Despite the limitations, DAST is still considered an important material in the field of terahertz technology .
6. Efficient Synthesis and Extended Applications of Green Solvent
- Application Summary: Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, a compound similar to the one you mentioned, has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents .
- Methods of Application: A retrosynthetic approach was taken to identify novel shorter synthetic routes in alignment with green chemistry principles .
- Results: The new synthesis was found to be more sustainable than the patented routes . Application of this green solvent was demonstrated for the first time for O- and N-arylation in SNAr reaction with solvent recovery with similar or superior yields compared to other green solvents .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[(dimethylamino)methyl]-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-11(2)6-7-3-4-8(10)9(5-7)12(13)14/h3-5H,6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIOAVVHBYSARU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=C(C=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Dimethylamino)methyl]-2-nitroaniline | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

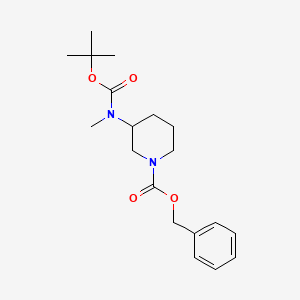
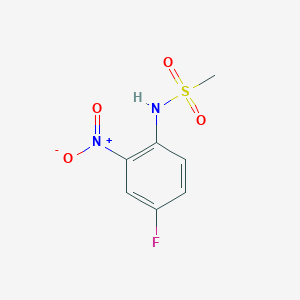
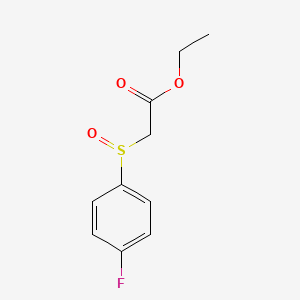
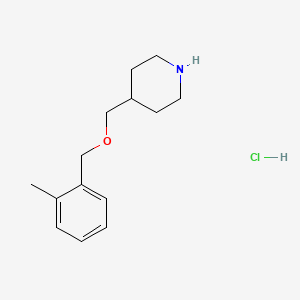
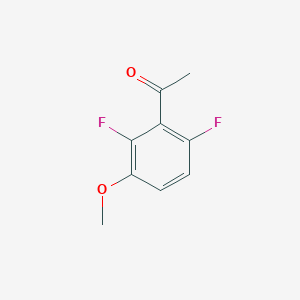

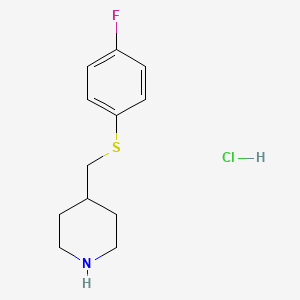
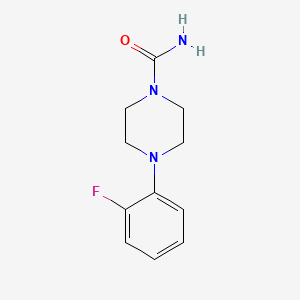
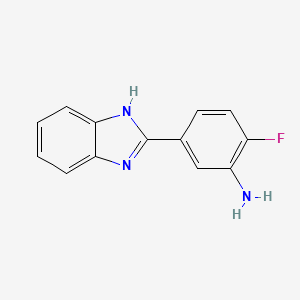
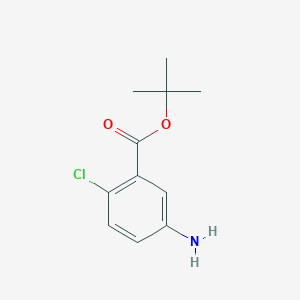
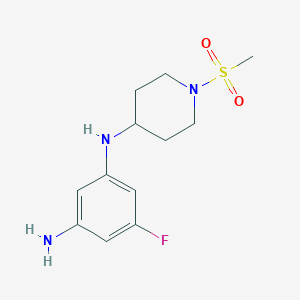
![{[4-(2,2-Difluoroethoxy)phenyl]methyl}(propyl)amine](/img/structure/B1444893.png)

